3-(3-methyl-3H-diazirin-3-yl)propanamide
Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)propanamide is a photoinducible silane diazirine compound. It is primarily used for the immobilization of protein targets onto surfaces. Upon exposure to UV light (~360 nm), it forms covalent bonds with nearby protein residues, effectively binding them to the surface .
Preparation Methods
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanamide involves several steps. One common method includes the reaction of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine with an appropriate acylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Methyl-3H-diazirin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Methyl-3H-diazirin-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking reagent in chemical synthesis to study molecular interactions and reaction mechanisms.
Biology: The compound is employed in the immobilization of proteins and other biomolecules onto surfaces for various biochemical assays and studies.
Medicine: It is utilized in the development of biosensors and diagnostic tools, particularly in the detection of specific proteins or pathogens.
Mechanism of Action
The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propanamide involves the formation of covalent bonds with nearby protein residues upon exposure to UV light. The diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, or O-H bonds of nearby molecules, forming stable covalent bonds . This property makes it an effective tool for immobilizing proteins and other biomolecules onto surfaces.
Comparison with Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanamide can be compared with other similar compounds such as:
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanol
These compounds share the diazirine ring structure but differ in their substituents, which can influence their reactivity and applications. The unique feature of this compound is its ability to form covalent bonds with protein residues upon UV light exposure, making it particularly useful for protein immobilization .
Properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3,(H2,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWDWZPUHOBTDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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